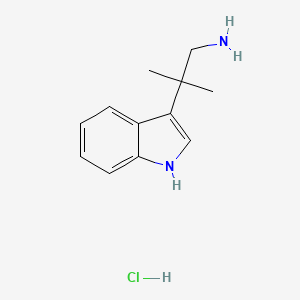

2-(1H-Indol-3-yl)-2-methylpropan-1-amin-Hydrochlorid

Übersicht

Beschreibung

“2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride” is complex, as it includes an indole ring, a methyl group, and an amine group . The indole ring is a key component of the molecule, contributing to its reactivity and biological activity .Wissenschaftliche Forschungsanwendungen

Krebsforschung

Indolderivate, einschließlich 2-(1H-Indol-3-yl)-2-methylpropan-1-amin-Hydrochlorid, wurden umfassend auf ihr Potenzial in der Krebsbehandlung untersucht. Sie weisen Eigenschaften auf, die das Wachstum von Krebszellen hemmen und Apoptose induzieren können . Die Fähigkeit der Verbindung, mit verschiedenen biologischen Zielstrukturen zu interagieren, macht sie zu einem wertvollen Molekül bei der Synthese neuer Antikrebsmittel.

Antimikrobielle Aktivität

Forschungen haben gezeigt, dass Indolderivate gegen eine Reihe von mikrobiellen Krankheitserregern wirksam sein können. Die strukturelle Flexibilität von this compound ermöglicht die Synthese von Verbindungen mit potenten antibakteriellen und antimykotischen Eigenschaften, die für die Entwicklung neuer Antibiotika entscheidend sind .

Malaria-Behandlung

Verbindungen, die mit this compound verwandt sind, wurden als potenzielle Inhibitoren von Falcipain-2 identifiziert, einer Cysteinprotease, die für den Lebenszyklus des Malariaparasiten entscheidend ist. Dies macht sie zu vielversprechenden Kandidaten für die Entwicklung von Malariamedikamenten .

Neurodegenerative Erkrankungen

Indolderivate haben sich bei der Behandlung neurodegenerativer Erkrankungen als vielversprechend erwiesen. Sie können Neurotransmittersysteme modulieren und besitzen neuroprotektive Wirkungen, die bei Erkrankungen wie Alzheimer und Parkinson von Vorteil sind .

Organische Synthese

Diese Verbindung wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Konstruktion komplexer Moleküle mit Indolringen. Ihre Reaktivität ermöglicht die Bildung verschiedener heterocyclischer Strukturen, die in der pharmazeutischen Chemie wichtig sind .

Materialwissenschaften

Obwohl direkte Anwendungen in der Materialwissenschaft für diese spezifische Verbindung nicht umfassend dokumentiert sind, sind Indolderivate dafür bekannt, zur Entwicklung organischer Halbleiter und anderer neuartiger Materialien aufgrund ihres stabilen heterocyclischen Kerns beizutragen .

Wirkmechanismus

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a broad spectrum of potential targets for this compound.

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to serotonin receptors, which are crucial for neurotransmission. The compound also interacts with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. These interactions suggest that 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride could influence neurotransmitter levels and signaling pathways .

Cellular Effects

2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving serotonin and dopamine receptors. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride involves several key interactions at the molecular level. It binds to serotonin receptors, leading to changes in receptor conformation and activation of downstream signaling pathways. The compound also inhibits monoamine oxidase enzymes, resulting in increased levels of neurotransmitters such as serotonin and dopamine. These molecular interactions contribute to its overall biochemical and pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged activation of signaling pathways and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride vary with different dosages in animal models. At low doses, it has been shown to enhance neurotransmitter signaling and improve cognitive function. At high doses, it can cause toxic effects, including neurotoxicity and behavioral changes. These findings highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for understanding its pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in specific tissues, such as the brain, where it exerts its pharmacological effects. Understanding its transport and distribution is essential for predicting its therapeutic potential and side effects .

Subcellular Localization

The subcellular localization of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride is critical for its activity and function. It is primarily localized in the cytoplasm and can be transported to specific organelles, such as mitochondria and the endoplasmic reticulum. This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action. The subcellular distribution of the compound influences its interactions with biomolecules and its overall biochemical effects .

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.ClH/c1-12(2,8-13)10-7-14-11-6-4-3-5-9(10)11;/h3-7,14H,8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKHXRCEFPEPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CNC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705268 | |

| Record name | 2-(1H-Indol-3-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942148-13-2 | |

| Record name | 1H-Indole-3-ethanamine, β,β-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942148-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Indol-3-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

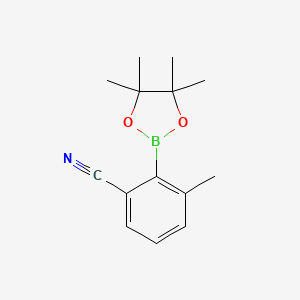

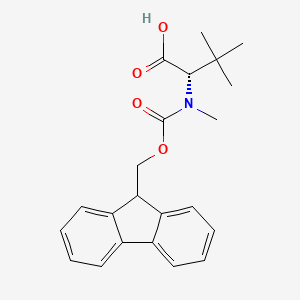

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

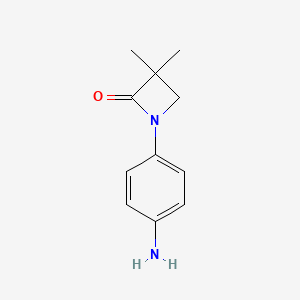

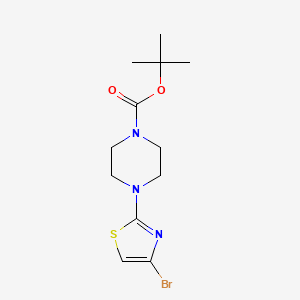

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B1442419.png)